An In-Depth Technical Guide to the Mechanism of Action of LY341495 Disodium Salt on mGluR2/3
An In-Depth Technical Guide to the Mechanism of Action of LY341495 Disodium Salt on mGluR2/3
This guide provides a comprehensive overview of the potent and selective group II metabotropic glutamate receptor antagonist, LY341495 disodium salt. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action, pharmacological properties, and its application in neuroscience research.
Introduction: The Crucial Role of Group II Metabotropic Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a pivotal role in synaptic transmission, neuronal plasticity, learning, and memory.[1] Its actions are mediated by a diverse family of receptors, broadly categorized into ionotropic and metabotropic glutamate receptors (mGluRs).
The mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[2] They are classified into three groups based on sequence homology, pharmacology, and downstream signaling pathways.[3][4] Group II mGluRs, comprising mGluR2 and mGluR3, are of significant interest in neuropharmacology due to their predominantly presynaptic localization and their role in regulating glutamate release.[2][5]
Activation of group II mGluRs by glutamate leads to the inhibition of adenylyl cyclase through a Gαi/o protein-coupled mechanism, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade ultimately leads to the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release.[6] This negative feedback mechanism is crucial for maintaining synaptic homeostasis and preventing excitotoxicity.
LY341495: A Potent and Selective Pharmacological Tool
LY341495 is a structurally novel and highly potent competitive antagonist of group II metabotropic glutamate receptors.[1][7] Its high affinity and selectivity for mGluR2 and mGluR3 over other mGluR subtypes and ionotropic glutamate receptors have established it as an invaluable tool for elucidating the physiological and pathological roles of these receptors.[7][8]
Pharmacological Profile
LY341495 exhibits nanomolar potency at mGluR2 and mGluR3.[7] Its antagonist activity is characterized by its ability to block the effects of group II mGluR agonists, such as (1S,3R)-ACPD or LY379268.[7][9] The table below summarizes the inhibitory constants (IC50 and Ki) of LY341495 at various human mGluR subtypes, highlighting its selectivity for group II receptors.
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| mGluR2 | 21[1][10][11] | 2.3[12] |
| mGluR3 | 14[1][10][11] | 1.3[12] |
| mGluR1a | 7800[7][10][11] | 6800[12] |
| mGluR5a | 8200[7][10][11] | 8200[12] |
| mGluR4 | 22000[7][10][11] | 22000[12] |
| mGluR6 | - | - |
| mGluR7 | 990[7][10][11] | 990[12] |
| mGluR8 | 170[7][10][11] | 173[12] |
Data compiled from multiple sources.[1][7][10][11][12] Note that absolute values may vary slightly between different studies and experimental conditions.
The selectivity profile demonstrates that LY341495 is significantly more potent at mGluR2 and mGluR3 compared to group I and most group III receptors.[7] This makes it a preferred tool for investigating the specific functions of group II mGluRs.
Core Mechanism of Action: Competitive Antagonism at mGluR2/3
LY341495 functions as a competitive antagonist at the orthosteric binding site of mGluR2 and mGluR3.[13] This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor's active site.
Molecular Interaction
Structural studies have provided insights into the interaction of LY341495 with the venus flytrap (VFT) domain of the mGluR, where glutamate normally binds.[14] By occupying this site, LY341495 prevents the conformational change required for receptor activation and subsequent G-protein coupling.
Figure 1: Competitive antagonism of LY341495 at presynaptic mGluR2/3.
Functional Consequences
By blocking the activation of mGluR2/3, LY341495 prevents the agonist-induced inhibition of adenylyl cyclase.[7] This leads to a disinhibition of glutamate release from the presynaptic terminal. The net effect is an enhancement of glutamatergic transmission in neuronal circuits where group II mGluRs are expressed.
Experimental Validation of the Mechanism of Action
The characterization of LY341495 as a potent and selective mGluR2/3 antagonist has been established through a variety of in vitro and in vivo experimental approaches.
In Vitro Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor. In the case of LY341495, these assays typically involve the use of a radiolabeled ligand that binds to mGluR2 or mGluR3, and the ability of unlabeled LY341495 to displace the radioligand is measured.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human mGluR2 or mGluR3.[15] The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495) and varying concentrations of unlabeled LY341495.[16]
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).[16]
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter.[16]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the LY341495 concentration. The IC50 value (the concentration of LY341495 that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[16]
Figure 2: Workflow for a competitive radioligand binding assay.
Functional assays are crucial to confirm that the binding of LY341495 to the receptor translates into a functional blockade of receptor signaling. Since group II mGluRs are negatively coupled to adenylyl cyclase, measuring changes in cAMP levels is a direct way to assess the antagonist activity of LY341495.
Protocol: Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Culture: Use a cell line expressing mGluR2 or mGluR3.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of LY341495.
-
Stimulation: Stimulate the cells with a group II mGluR agonist (e.g., (1S,3R)-ACPD) in the presence of forskolin, an adenylyl cyclase activator.[7]
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
Data Analysis: The ability of LY341495 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is a measure of its antagonist potency.[1] Plot the cAMP levels against the LY341495 concentration to determine the IC50.
In Vivo Studies
In vivo studies are essential to demonstrate the physiological relevance of LY341495's mechanism of action. These studies have shown that LY341495 can modulate complex behaviors and physiological processes.
A common in vivo approach is to demonstrate that LY341495 can block the behavioral or physiological effects of a selective mGluR2/3 agonist. For example, studies have shown that LY341495 can reverse the effects of the mGluR2/3 agonist LY379268 on sleep-wake cycles and EEG power.[9]
LY341495 has been extensively used in various animal models to investigate the role of mGluR2/3 in neuropsychiatric and neurological disorders. For instance, it has shown antidepressant-like effects in models of depression[17][18] and has been found to improve working memory in certain contexts.[19] These effects are consistent with its mechanism of enhancing glutamatergic transmission in key brain regions.
Downstream Signaling and Therapeutic Implications
The blockade of mGluR2/3 by LY341495 initiates a cascade of downstream signaling events that are thought to underlie its therapeutic potential.
Figure 3: Proposed downstream signaling cascade of LY341495 leading to antidepressant-like effects.
By increasing glutamate release, LY341495 can indirectly enhance the activation of postsynaptic AMPA receptors.[17] This can lead to an increase in the release of brain-derived neurotrophic factor (BDNF), which in turn activates TrkB receptors and downstream signaling pathways like the PI3K/Akt/mTOR cascade.[17] This pathway is known to play a critical role in synaptic plasticity and the synthesis of synaptic proteins, which may contribute to the antidepressant and cognitive-enhancing effects observed with LY341495.[17]
Conclusion
LY341495 disodium salt is a highly potent and selective competitive antagonist of group II metabotropic glutamate receptors. Its well-characterized mechanism of action, involving the blockade of presynaptic mGluR2/3 and the subsequent enhancement of glutamatergic transmission, has made it an indispensable tool in neuroscience research. The in-depth understanding of its pharmacology and the downstream signaling pathways it modulates continues to provide valuable insights into the roles of mGluR2 and mGluR3 in health and disease, and informs the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
-
Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. Available from: [Link]
-
Wikipedia. (2023). LY-341495. Available from: [Link]
-
Wikipedia. (2023). Metabotropic glutamate receptor. Available from: [Link]
-
Feinberg, I., et al. (2005). The mGlu2/3 receptor antagonist LY341495 [corrected] [2-ethyl-5-((2H-1,2,4-thiadiazol-5-yl)methyl)-1,2,3,4-tetrahydro-2-methyl-3-oxo-6H-pyridazino[1,2-a][1][7]diazepine-8-carboxylic acid 3-(xanth-9-yl)propanoic acid] stimulates waking and fast electroencephalogram power and blocks the effects of the mGLU2/3 receptor agonist ly379268 [(-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate] in rats. The Journal of pharmacology and experimental therapeutics, 312(2), 824–832. Available from: [Link]
-
Shen, H., et al. (2020). The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation. Neuropharmacology, 179, 108231. Available from: [Link]
-
Lee, S. Y., et al. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. International journal of molecular sciences, 23(12), 6438. Available from: [Link]
-
Thomas, N. K., et al. (2001). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British journal of pharmacology, 133(7), 1031–1038. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]
-
Pałucha-Poniewiera, A., et al. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice. Progress in neuro-psychopharmacology & biological psychiatry, 109, 110239. Available from: [Link]
-
Zhang, C., et al. (2021). Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. International journal of molecular sciences, 22(23), 12797. Available from: [Link]
-
Wu, H., et al. (2022). Structural basis of the activation of metabotropic glutamate receptor 3. Cell research, 32(3), 314–317. Available from: [Link]
-
Patsnap Synapse. What mGluRs antagonists are in clinical trials currently? Available from: [Link]
-
Cosford, N. (2016). Metabotropic glutamate receptors as targets for treating depression. YouTube. Available from: [Link]
-
Flug-Vladimirova, G., et al. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology research & perspectives, 7(3), e00475. Available from: [Link]
-
Moghaddam, B. (2004). The group II metabotropic glutamate receptor 3 (mGluR3, mGlu3, GRM3): expression, function and involvement in schizophrenia. Current molecular medicine, 4(2), 115–123. Available from: [Link]
-
Gregory, K. J., et al. (2013). Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. The Journal of pharmacology and experimental therapeutics, 347(3), 577–591. Available from: [Link]
-
Schoepp, D. D., et al. (2003). cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(3), 868–876. Available from: [Link]
-
Bellone, C., et al. (2011). Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(29), 10473–10484. Available from: [Link]
-
ResearchGate. (n.d.). GluR2/3 (metabotropic glutamate receptor) antagonist or cAMP analog... Available from: [Link]
-
Frontiers. (2022). Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons. Available from: [Link]
-
ResearchGate. (n.d.). mGluR5 antagonists: Discovery, characterization and drug development. Available from: [Link]
-
Ugolini, A., et al. (1997). Pharmacological characterization of metabotropic glutamate receptors potentiating NMDA responses in mouse cortical wedge preparations. British journal of pharmacology, 120(1), 13–21. Available from: [Link]
-
Reid, S. N., et al. (1998). cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(20), 8208–8216. Available from: [Link]
-
Chae, J., et al. (2018). Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons. eNeuro, 5(1), ENEURO.0357-17.2018. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Chen, L., et al. (2020). Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography. EJNMMI radiopharmacy and chemistry, 5(1), 11. Available from: [Link]
-
Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Available from: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ [mdpi.com]
- 4. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 7. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabotropic glutamate (mGLU)2/3 receptor antagonist LY341495 [2S-2-amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl)propanoic acid] stimulates waking and fast electroencephalogram power and blocks the effects of the mGLU2/3 receptor agonist ly379268 [(-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate] in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 13. LY-341495 - Wikipedia [en.wikipedia.org]
- 14. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
